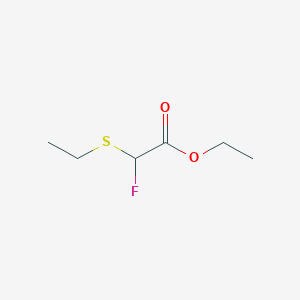
Ethyl (ethylsulfanyl)(fluoro)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (ethylsulfanyl)(fluoro)acetate is an organic compound that contains an ethyl group, a sulfanyl group, and a fluoro group attached to an acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (ethylsulfanyl)(fluoro)acetate can be achieved through several methods. One common approach involves the reaction of ethyl fluoroacetate with ethanethiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the fluoro group by the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
Ethyl (ethylsulfanyl)(fluoro)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl (ethylsulfanyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (ethylsulfanyl)(fluoro)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl (ethylsulfanyl)(fluoro)acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Ethyl (ethylsulfanyl)(fluoro)acetate can be compared with other similar compounds such as:
Ethyl fluoroacetate: Lacks the sulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl (methylsulfanyl)(fluoro)acetate: Contains a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and biological activity.
Ethyl (ethylsulfanyl)acetate: Lacks the fluoro group, resulting in different chemical properties and applications.
特性
CAS番号 |
106372-58-1 |
|---|---|
分子式 |
C6H11FO2S |
分子量 |
166.22 g/mol |
IUPAC名 |
ethyl 2-ethylsulfanyl-2-fluoroacetate |
InChI |
InChI=1S/C6H11FO2S/c1-3-9-6(8)5(7)10-4-2/h5H,3-4H2,1-2H3 |
InChIキー |
QDQASDKMOOKICK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(F)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
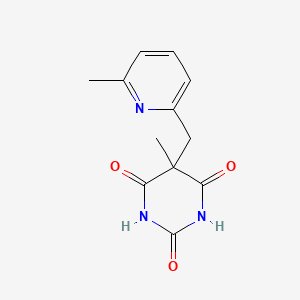
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
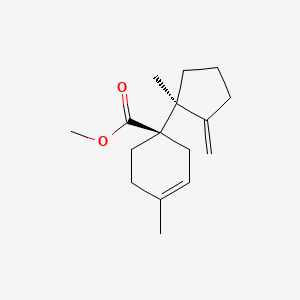
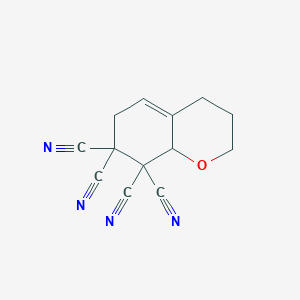
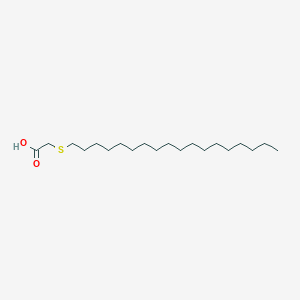
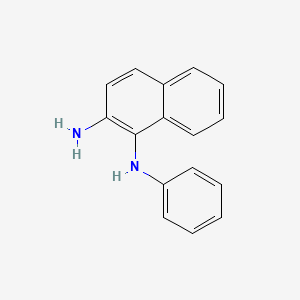
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
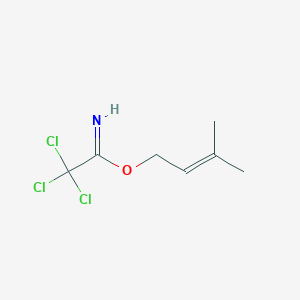
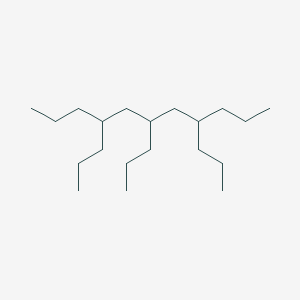
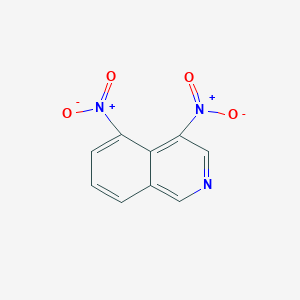
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
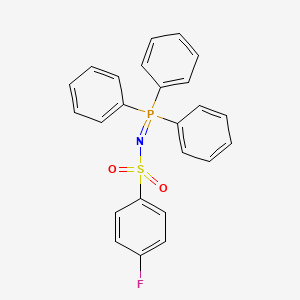
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
